molecular formula C13H8N2OS B1668015 2-(pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one CAS No. 99420-15-2

2-(pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one

Cat. No. B1668015
CAS RN: 99420-15-2
M. Wt: 240.28 g/mol
InChI Key: GBAKVEWPYUIGHN-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one, also known as 2-PBT or PBT, is a heterocyclic compound derived from benzothiazinone and pyridine. It is a very useful synthetic molecule that has a wide range of applications in scientific research and drug development. It has been studied extensively in recent years due to its unique properties and potential therapeutic benefits.

Scientific Research Applications

Synthesis and Pharmacological Potential

Chemical Properties and Structural Analysis

  • Chemical Transformations : The compound undergoes interesting chemical transformations like dearomatization and decarbonylation, which are crucial for understanding its chemical behavior (Richter et al., 2022).

  • Structural Characterization : X-ray crystallography has been used extensively to determine the molecular structure of derivatives of this compound, essential for designing pharmaceuticals (Böck, Beuchel, Goddard, Imming, & Seidel, 2020).

properties

IUPAC Name

2-pyridin-2-yl-1,3-benzothiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2OS/c16-12-9-5-1-2-7-11(9)17-13(15-12)10-6-3-4-8-14-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAKVEWPYUIGHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(S2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431601
Record name 2-(2-pyridyl)-4H-1,3-benzothiazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one

CAS RN

99420-15-2
Record name 2-(2-pyridyl)-4H-1,3-benzothiazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 99420-15-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Methyl thiosalicylate (1.6 g, 9.51 mM) and 2-cyanopyridine (1.0 g, 9.60 mM) were dissolved in toluene (2 ml), and then triethylamine (2 ml, 14.4 mM) was added thereto. After heating the mixture under reflux for 8 hours, and the toluene was distilled away. Ethanol was added to the residues, and the resulting precipitates were collected by filtration to give crude crystals (1.7 g). The product was purified by silica gel column chromatography (hexane:chloroform=5:1→chloroform) to give the title compound as crystals (1.0 g, 43.4%).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
43.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one
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2-(pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one
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2-(pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one
Reactant of Route 5
2-(pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one
Reactant of Route 6
2-(pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one

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